Didehydrometolazone
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Overview
Description
Didehydrometolazone is a chemical compound with the molecular formula C16H14ClN3O3S and a molecular weight of 363.82 g/mol . It is an impurity of Metolazone, a thiazide-like diuretic. The compound is also known by its systematic name, 7-chloro-2-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazoline-6-sulfonamide
Preparation Methods
The synthesis of Didehydrometolazone involves several steps, typically starting with the preparation of the quinazoline core. One common method includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is often preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Didehydrometolazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Didehydrometolazone has several scientific research applications:
Chemistry: It is used to study the properties and reactivity of quinazoline derivatives.
Mechanism of Action
The mechanism of action of Didehydrometolazone is similar to that of Metolazone. It interferes with the renal tubular mechanism of electrolyte reabsorption, primarily inhibiting sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action leads to increased excretion of sodium, phosphate, and magnesium ions, which is beneficial in conditions like hypertension and edema .
Comparison with Similar Compounds
Didehydrometolazone is closely related to Metolazone and other quinazoline derivatives. Similar compounds include:
Metolazone: A thiazide-like diuretic used to treat hypertension and edema.
Quinazoline derivatives: These compounds share the quinazoline core and exhibit various biological activities.
This compound is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8H,1-2H3,(H2,18,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJZLMRWACLAMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4015-23-0 |
Source
|
Record name | Didehydrometolazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIDEHYDROMETOLAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74G6NBS2I7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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